N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(17-7-6-12-4-2-1-3-5-12)19-9-13-8-16-11-18-14(13)10-19/h1-5,8,11H,6-7,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWFGTOQHQDKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrrole derivative, followed by its reaction with a suitable nitrile to form the pyrrolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to achieve efficient production. Additionally, the use of high-throughput screening methods can aid in identifying optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit multiple tyrosine kinases involved in cancer progression. These compounds have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency.
- Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. Notably, compounds similar to N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine have been observed to increase pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .
Enzyme Inhibition
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has been investigated for its ability to inhibit specific enzymes that play crucial roles in cellular signaling pathways.
- Tyrosine Kinase Inhibition : Compounds within this chemical class have shown efficacy against various tyrosine kinases, which are critical targets in cancer therapy. For example, a study demonstrated that certain derivatives could inhibit EGFR and VEGFR2 with IC50 values comparable to established inhibitors like sunitinib .
Potential in Personalized Medicine
The ongoing research into the structure-activity relationship of pyrrolo[3,4-d]pyrimidines suggests that N-phenethyl derivatives may be tailored for personalized medicine approaches. By identifying specific biomarkers associated with tumor types, these compounds could be optimized for individual patient therapies .
Case Studies
Several studies have documented the effectiveness of pyrrolo[3,4-d]pyrimidine derivatives:
- Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects of various pyrrolo[3,4-d]pyrimidine derivatives against different cancer cell lines (MCF-7, HepG2, MDA-MB-231, HeLa). The results indicated varying levels of cytotoxicity, with some compounds showing promising potential for further development as anticancer agents .
- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects revealed that they can induce apoptosis through mitochondrial pathways and modulate key signaling pathways involved in cancer cell survival .
Mechanism of Action
The mechanism of action of N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide involves its interaction with specific molecular targets. It acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can lead to the disruption of signaling pathways that are essential for cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide with key analogs, focusing on substituent effects, biological activity, and synthetic accessibility.
Physicochemical Properties
- Solubility : Carboxamide derivatives generally exhibit better aqueous solubility than ester or thione analogs (e.g., ) due to hydrogen-bonding capacity .
Key Research Findings and Implications
- Antitumor Potential: Pyrido- and pyrrolopyrimidine derivatives with anilino or carboxamide groups show promise as kinase inhibitors. The target compound’s phenethyl group may optimize pharmacokinetics relative to bulkier tert-butyl or benzyl esters .
- Antimicrobial Limitations : While thiadiazolo- or triazolo-fused pyrimidines () exhibit antimicrobial activity, their narrower therapeutic index compared to antitumor analogs may limit clinical utility .
- Synthetic Optimization : Microwave-assisted methods () improve reaction efficiency but require optimization for scalability. Carboxamide introduction (as in ) may balance stability and synthetic feasibility .
Biological Activity
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.3137 g/mol
- CAS Number : 1705262-84-5
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the customization of the compound's properties by varying substituents on the pyrrolo-pyrimidine core, which is crucial for enhancing its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-phenethyl derivative | MCF7 (breast cancer) | 0.09 ± 0.0085 |
| N-phenethyl derivative | A549 (lung cancer) | 0.03 ± 0.0056 |
| N-phenethyl derivative | Colo-205 (colon cancer) | 0.01 ± 0.074 |
These findings suggest that modifications in the pyrrolo[3,4-d]pyrimidine structure can enhance antitumor activity significantly, making it a promising candidate for further development as an anticancer agent .
The mechanism through which N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine exerts its biological effects involves multiple pathways:
- Kinase Inhibition : Compounds in this class have been identified as potent inhibitors of various kinases, which play critical roles in cell signaling and proliferation.
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells, thereby reducing tumor growth.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of N-phenethyl derivatives against several cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways .
Evaluation of Selectivity
In another study focusing on selectivity towards specific targets, it was found that certain derivatives exhibited high selectivity for HDAC6 inhibition with low toxicity to normal cells, making them suitable candidates for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide and related analogs?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or condensation reactions. For example:
- Step 1: React tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate with phenethylamine in n-butanol using DIPEA as a base.
- Step 2: Microwave-assisted heating (120°C, 2 h) improves cyclization efficiency, yielding 22% after HPLC purification .
- Alternative Route: Substituted pyrimidine cores can be functionalized via POCl3-mediated chlorination followed by amidation .
Q. How is structural characterization of pyrrolo[3,4-d]pyrimidine derivatives performed?
Methodological Answer:
- Spectroscopy: Use -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.05–8.52 for phenyl groups) and IR for functional groups (e.g., C=S stretches at 1245 cm) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 349 [M] for pyrazolo-pyrimidine-thiones) .
- X-ray Crystallography: Resolve stereochemistry, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (R factor = 0.054) .
Q. What biological targets are associated with pyrrolo[3,4-d]pyrimidine scaffolds?
Methodological Answer:
- Antitubulin Agents: Derivatives like 7-benzyl-N-substituted phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amines inhibit microtubule polymerization (IC < 1 µM) .
- Kinase Inhibition: Pyrazolo-pyrimidine-thiones (e.g., compound 9 ) show antiproliferative activity against cancer cell lines via kinase modulation .
Advanced Research Questions
Q. How can reaction yields for pyrrolo[3,4-d]pyrimidine synthesis be optimized?
Methodological Answer:
- Microwave vs. Conventional Heating: Microwave reactors reduce reaction time (2 h vs. 12 h) but may lower yields (e.g., 22% vs. 35% for conventional methods). Optimize solvent polarity (e.g., n-butanol vs. DMF) and base (DIPEA vs. KCO) to balance efficiency .
- Purification: Use gradient preparative HPLC with NH3-modified water/acetonitrile to isolate polar byproducts .
Q. How to reconcile contradictory biological activity data across structural analogs?
Methodological Answer:
- SAR Analysis: Compare substituent effects. For example:
- 3-Amino-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thione (9 ) has moderate activity (IC = 10 µM), while 4-(2,4-dichlorophenyl) analog (10 ) shows enhanced potency (IC = 2 µM) due to electron-withdrawing groups .
- Use molecular docking to identify steric or electronic clashes in inactive analogs .
Q. What strategies improve selectivity for cancer cells over normal cells?
Methodological Answer:
Q. How to design experiments to elucidate the mechanism of action?
Methodological Answer:
- In Vitro Assays:
- Tubulin polymerization assays (monitor absorbance at 340 nm) .
- Kinase profiling (e.g., CDK2, EGFR) using radioactive ATP-based assays .
- In Silico Studies: Perform molecular dynamics simulations to assess binding stability in kinase active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
